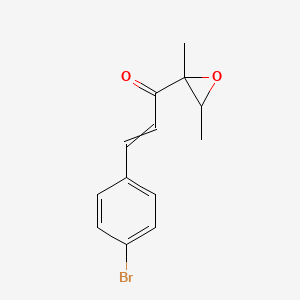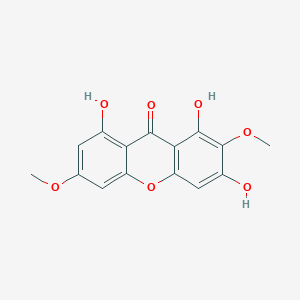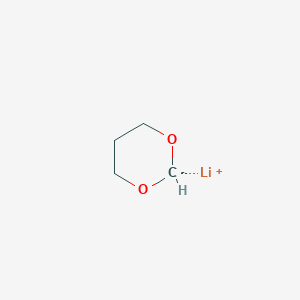
1,1,1-Triethylhydrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Triethylhydrazin-1-ium iodide is a chemical compound known for its unique structure and properties It is an organic salt composed of a triethylhydrazinium cation and an iodide anion
Preparation Methods
The synthesis of 1,1,1-Triethylhydrazin-1-ium iodide typically involves the reaction of triethylhydrazine with an iodinating agent. One common method is to react triethylhydrazine with iodine or hydroiodic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as tetrahydrofuran or acetonitrile to ensure the stability of the reactants and products. The reaction mixture is then purified through recrystallization to obtain the pure compound.
Chemical Reactions Analysis
1,1,1-Triethylhydrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles such as halides, cyanides, or thiolates.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1-Triethylhydrazin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-Triethylhydrazin-1-ium iodide involves its ability to act as a nucleophile or electrophile in chemical reactions. The triethylhydrazinium cation can donate electrons to form bonds with electrophilic centers, while the iodide anion can participate in nucleophilic substitution reactions. The specific molecular targets and pathways depend on the nature of the reaction and the reactants involved.
Comparison with Similar Compounds
1,1,1-Triethylhydrazin-1-ium iodide can be compared with similar compounds such as:
1,1,1-Trimethylhydrazinium iodide: Similar in structure but with methyl groups instead of ethyl groups. It is also used in nucleophilic substitution reactions.
1,1,1-Tripropylhydrazinium iodide: Contains propyl groups and exhibits similar reactivity but with different steric and electronic effects.
1,1,1-Triethylhydrazinium chloride: Similar cation but with a chloride anion, leading to different solubility and reactivity properties.
The uniqueness of this compound lies in its specific reactivity and the balance between steric and electronic effects provided by the ethyl groups.
Properties
CAS No. |
116606-87-2 |
|---|---|
Molecular Formula |
C6H17IN2 |
Molecular Weight |
244.12 g/mol |
IUPAC Name |
amino(triethyl)azanium;iodide |
InChI |
InChI=1S/C6H17N2.HI/c1-4-8(7,5-2)6-3;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GNLIUCVCYKVSGV-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)N.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)







![N-Hydroxy-N-methyl-3-{[3-(2-pentylphenoxy)propyl]sulfanyl}propanamide](/img/structure/B14306055.png)




